(3,3,3-Trifluoro-2-methylpropyl)hydrazine hydrochloride
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Overview
Description
(3,3,3-Trifluoro-2-methylpropyl)hydrazine hydrochloride is a chemical compound with the molecular formula C4H10ClF3N2 It is a derivative of hydrazine, where one of the hydrogen atoms is replaced by a (3,3,3-trifluoro-2-methylpropyl) group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,3,3-Trifluoro-2-methylpropyl)hydrazine hydrochloride typically involves the reaction of (3,3,3-trifluoro-2-methylpropyl)amine with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
(3,3,3-Trifluoro-2-methylpropyl)amine+Hydrazine hydrate+Hydrochloric acid→(3,3,3-Trifluoro-2-methylpropyl)hydrazine hydrochloride
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or distillation to obtain a high-purity product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
(3,3,3-Trifluoro-2-methylpropyl)hydrazine hydrochloride can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: It can be reduced to form simpler hydrazine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidation products may include trifluoromethyl ketones or aldehydes.
Reduction: Reduction can yield simpler hydrazine derivatives or amines.
Substitution: Substitution reactions can produce a variety of derivatives depending on the substituent introduced.
Scientific Research Applications
(3,3,3-Trifluoro-2-methylpropyl)hydrazine hydrochloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazones and other nitrogen-containing compounds.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials, including agrochemicals and polymers.
Mechanism of Action
The mechanism of action of (3,3,3-Trifluoro-2-methylpropyl)hydrazine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group imparts unique electronic properties to the molecule, influencing its reactivity and binding affinity. The compound can form covalent or non-covalent interactions with target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(3,3,3-Trifluoro-2-methylpropyl)amine: A precursor in the synthesis of (3,3,3-Trifluoro-2-methylpropyl)hydrazine hydrochloride.
Trifluoromethylhydrazine: Another hydrazine derivative with similar properties.
(3,3,3-Trifluoro-2-methylpropyl)hydrazone: A related compound formed by the reaction of (3,3,3-Trifluoro-2-methylpropyl)hydrazine with carbonyl compounds.
Uniqueness
This compound is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it a valuable reagent in organic synthesis and a potential candidate for various applications in research and industry.
Properties
Molecular Formula |
C4H10ClF3N2 |
---|---|
Molecular Weight |
178.58 g/mol |
IUPAC Name |
(3,3,3-trifluoro-2-methylpropyl)hydrazine;hydrochloride |
InChI |
InChI=1S/C4H9F3N2.ClH/c1-3(2-9-8)4(5,6)7;/h3,9H,2,8H2,1H3;1H |
InChI Key |
DWPJFSUBEZIENQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNN)C(F)(F)F.Cl |
Origin of Product |
United States |
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